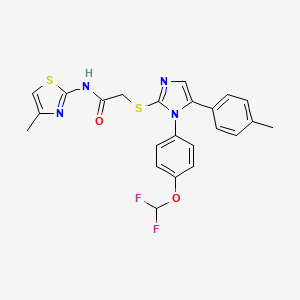
2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H20F2N4O2S2 and its molecular weight is 486.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex heterocyclic compound with potential biological activity. Its molecular formula is C22H18F2N4O2S2 and it has a molecular weight of 472.53 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in targeting various biological pathways.
The biological activity of this compound can be attributed to its structural components, which include an imidazole ring, thiazole moiety, and difluoromethoxy phenyl group. These structural features suggest potential interactions with various biological targets, including enzymes and receptors involved in disease processes.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, imidazole derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific compound under discussion is hypothesized to function through similar mechanisms.
Case Study: In Vitro Testing
In vitro studies on related imidazole compounds have demonstrated their ability to inhibit cell proliferation in human cancer cell lines. For example, a study reported that imidazole derivatives exhibited IC50 values ranging from 2.38 to 8.13 µM against cervical and bladder cancer cell lines, indicating potent cytotoxic effects .
Antimicrobial Activity
Compounds similar to This compound have also shown antimicrobial properties. Research indicates that certain imidazole derivatives possess significant antifungal and antibacterial activities, making them potential candidates for treating infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the imidazole and thiazole rings can significantly influence potency and selectivity.
Table 1: Structure-Activity Relationships of Related Compounds
| Compound | Substituents | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | -Cl at R1 | 3.06 | Anticancer |
| Compound B | -F at R1 | 5.37 | Antimicrobial |
| Compound C | -CH3 at R1 | 14.74 | Moderate Activity |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that modifications to the thiazole and imidazole rings could enhance bioavailability while minimizing toxicity.
Selectivity Studies
Selectivity over mammalian cells is critical for reducing potential side effects. In silico modeling has been employed to predict the selectivity of compounds similar to This compound , indicating a favorable selectivity profile compared to normal cells .
Properties
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N4O2S2/c1-14-3-5-16(6-4-14)19-11-26-23(33-13-20(30)28-22-27-15(2)12-32-22)29(19)17-7-9-18(10-8-17)31-21(24)25/h3-12,21H,13H2,1-2H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYDQSRLFAJWJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=NC(=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














